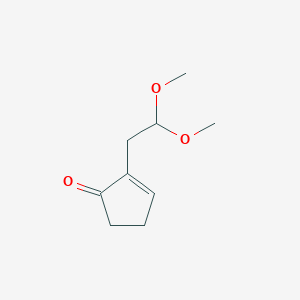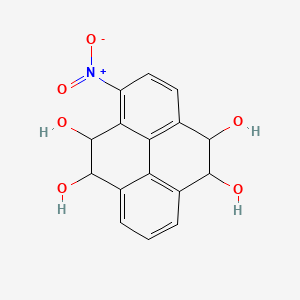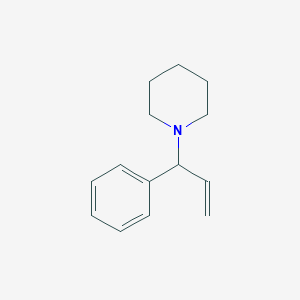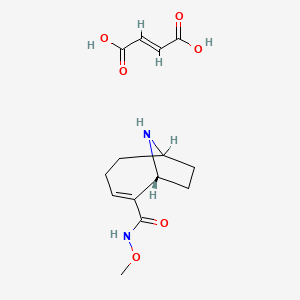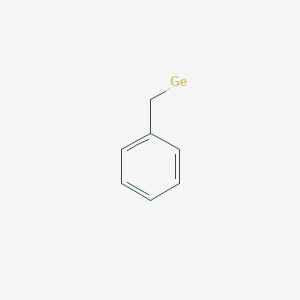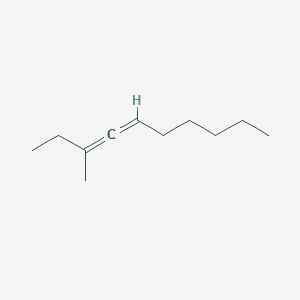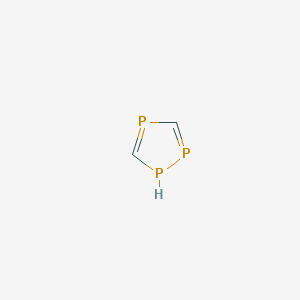
1H-1,2,4-Triphosphole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-1,2,4-Triphosphole is a heterocyclic compound containing a five-membered ring with three phosphorus atoms and two carbon atoms This compound is of significant interest in the field of organophosphorus chemistry due to its unique structural and electronic properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1H-1,2,4-Triphosphole can be synthesized through several methods. One common approach involves the reaction of a suitable precursor, such as a phosphine or phosphide, with a carbon-containing reagent under controlled conditions. For example, the reaction of tris(trimethylsilyl)phosphine with a carbonyl compound can yield this compound. The reaction typically requires an inert atmosphere, such as nitrogen or argon, and may be facilitated by the use of a catalyst or a specific solvent.
Industrial Production Methods: While the industrial production of this compound is not as widespread as some other compounds, it can be scaled up using similar synthetic routes. The key to successful industrial production lies in optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: 1H-1,2,4-Triphosphole undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphole oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can yield phosphole hydrides or other reduced forms.
Substitution: Substitution reactions can occur at the phosphorus or carbon atoms, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, ozone, and other peroxides. Reactions are typically carried out under controlled temperatures and may require a catalyst.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used. These reactions often take place in an inert solvent like tetrahydrofuran.
Substitution: Substitution reactions may involve halogenating agents, alkylating agents, or other electrophiles. Conditions vary depending on the desired substitution pattern.
Major Products:
Aplicaciones Científicas De Investigación
1H-1,2,4-Triphosphole has a wide range of applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex organophosphorus compounds and materials. Its unique reactivity makes it valuable in the development of new catalysts and ligands.
Medicine: Research is ongoing into the use of this compound derivatives in drug development, particularly for targeting diseases related to phosphorus metabolism.
Industry: In industrial applications, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism by which 1H-1,2,4-Triphosphole exerts its effects depends on its specific application. In general, the compound interacts with molecular targets through its phosphorus atoms, which can form bonds with various elements and functional groups. These interactions can modulate the activity of enzymes, receptors, or other biological molecules, leading to a range of effects. The exact pathways involved vary depending on the specific derivative and its intended use.
Comparación Con Compuestos Similares
1H-1,2,4-Triphosphole can be compared to other heterocyclic compounds containing phosphorus, such as:
1H-1,2,3-Triazole: While both compounds contain a five-membered ring, 1H-1,2,3-Triazole has three nitrogen atoms instead of phosphorus. This difference in composition leads to distinct reactivity and applications.
1H-1,2,4-Triazole: Similar to 1H-1,2,3-Triazole, this compound contains nitrogen atoms in the ring. The presence of phosphorus in this compound imparts unique electronic properties and reactivity.
Phosphole: A related compound with a five-membered ring containing one phosphorus atom
The uniqueness of this compound lies in its multiple phosphorus atoms, which provide a distinct set of chemical properties and reactivity patterns compared to other heterocyclic compounds.
Propiedades
Número CAS |
116213-94-6 |
|---|---|
Fórmula molecular |
C2H3P3 |
Peso molecular |
119.97 g/mol |
Nombre IUPAC |
1H-1,2,4-triphosphole |
InChI |
InChI=1S/C2H3P3/c1-3-2-5-4-1/h1-2,4H |
Clave InChI |
AGVUVDPCCYONHE-UHFFFAOYSA-N |
SMILES canónico |
C1=PC=PP1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


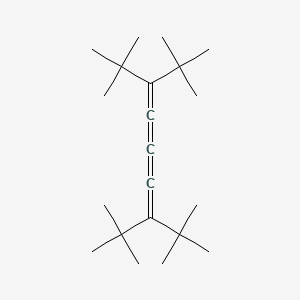
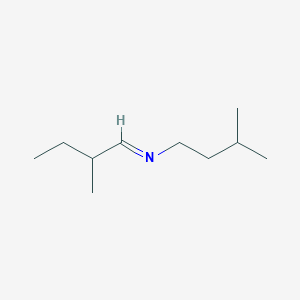

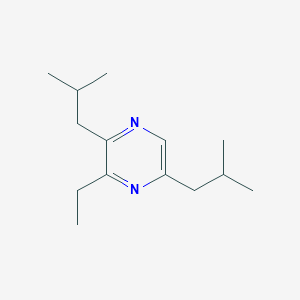
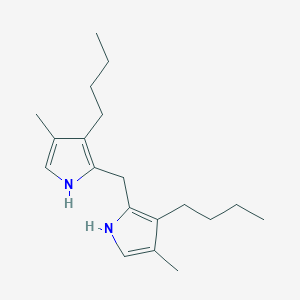
![7-[Di(prop-2-en-1-yl)amino]-5,6,7,8-tetrahydronaphthalen-2-ol](/img/structure/B14293593.png)
